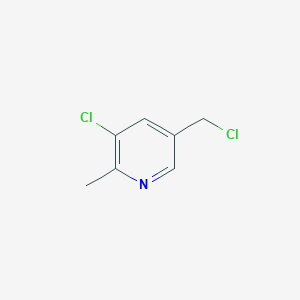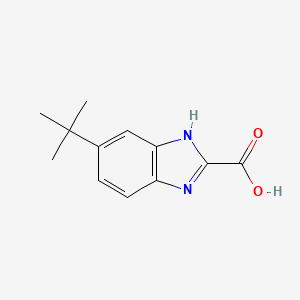
(2R,3R)-3-Amino-4-methoxy-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-Amino-4-methoxy-2-butanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group and a methoxy group attached to a butanol backbone. The compound’s chirality, due to the presence of two stereocenters, makes it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-4-methoxy-2-butanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. Another method includes the use of enzymatic resolution techniques to separate the enantiomers.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst. This method is favored for its efficiency and scalability. Additionally, biocatalytic methods using specific enzymes have been explored for large-scale production due to their selectivity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3R)-3-Amino-4-methoxy-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is frequently employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted butanols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,3R)-3-Amino-4-methoxy-2-butanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of (2R,3R)-3-Amino-4-methoxy-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. For instance, it may inhibit or activate certain enzymes by fitting into their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
(2R,3R)-2,3-Butanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-Hydroxybupropion: A metabolite of bupropion with similar stereochemical properties but distinct pharmacological activity.
Uniqueness: (2R,3R)-3-Amino-4-methoxy-2-butanol is unique due to its specific combination of functional groups and chirality, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H13NO2 |
|---|---|
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
3-amino-4-methoxybutan-2-ol |
InChI |
InChI=1S/C5H13NO2/c1-4(7)5(6)3-8-2/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
GJEAWVIMAWIHHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(COC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
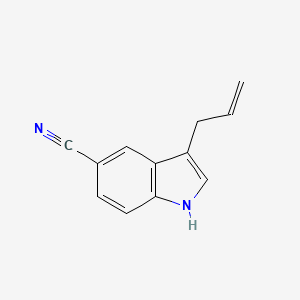
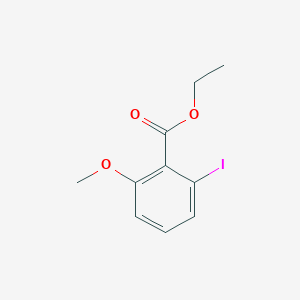
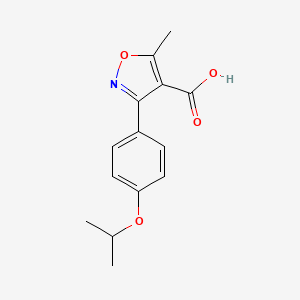
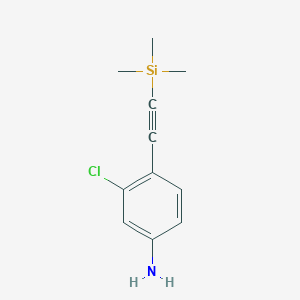
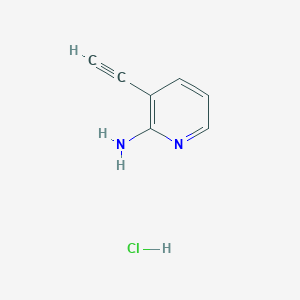
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)

![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
